molecular formula C10H15N3O2S B6145129 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione CAS No. 1249403-56-2

4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione

Cat. No. B6145129
CAS RN: 1249403-56-2
M. Wt: 241.3
InChI Key:
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Description

4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione (4-APTMD) is a novel, synthetic small molecule that has gained attention as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. 4-APTMD is an organosulfur compound that has been studied for its potential to modulate various pathways in cells. Its chemical structure consists of a thiomorpholine ring, two pyridine rings, and an aminomethyl group. 4-APTMD has shown to be a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), a key enzyme involved in drug metabolism. In addition, 4-APTMD has been shown to possess anti-inflammatory and anti-cancer activities.

Scientific Research Applications

4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione has been studied for its potential to modulate various pathways in cells. It has been shown to possess anti-inflammatory and anti-cancer activities as well as to inhibit the enzyme CYP2C9. In addition, 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione has been investigated for its ability to modulate the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular pathways, including those involved in cell growth and survival. In addition, 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione has been investigated for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation and pain.

Mechanism of Action

The exact mechanism of action of 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione is not yet fully understood. However, it is believed that 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione modulates various pathways in cells by inhibiting the enzyme CYP2C9, which is involved in the metabolism of drugs and other compounds. In addition, 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione has been shown to inhibit the activity of the enzyme GSK-3, which is involved in the regulation of various cellular pathways, including those involved in cell growth and survival. In addition, 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione have yet to be fully elucidated. However, studies have shown that 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione has anti-inflammatory and anti-cancer activities. In addition, 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione has been shown to inhibit the activity of the enzyme CYP2C9, which is involved in the metabolism of drugs and other compounds. In addition, 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione has been shown to inhibit the activity of the enzyme GSK-3, which is involved in the regulation of various cellular pathways, including those involved in cell growth and survival. In addition, 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione in laboratory experiments is its ability to modulate various pathways in cells. Its ability to modulate the activity of the enzyme CYP2C9, GSK-3, and COX-2 makes it a useful tool for studying the effects of these enzymes on various cellular processes. In addition, 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione is relatively easy to synthesize and is stable in a variety of solvents, making it suitable for a wide range of laboratory experiments.
However, there are some limitations to using 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione in laboratory experiments. For example, it is not yet known exactly how 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione modulates various pathways in cells, so further research is needed to fully understand its mechanism of action. In addition, 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione is not yet approved for use in humans, so its use in laboratory experiments should be limited to animal models.

Future Directions

The potential future directions for 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione are numerous. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications. In addition, further research is needed to investigate the effects of 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione on various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further research is needed to investigate the potential side effects of 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione, as well as its potential interactions with other drugs and compounds. Finally, further research is needed to determine the optimal dosage and administration of 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione for various conditions.

Synthesis Methods

4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione can be synthesized by the condensation of 4-aminomethylpyridine with 1,1-thiomorpholine-3,4-dicarboxylic acid in the presence of anhydrous potassium carbonate and acetic anhydride. The reaction is carried out in anhydrous dimethylformamide at a temperature of 120 °C for a period of two hours. The reaction yields a white solid, which is then recrystallized from methanol to give 4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione in a high purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione' involves the reaction of 2-chloro-6-(aminomethyl)pyridine with thiomorpholine-1,1-dione in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-6-(aminomethyl)pyridine", "thiomorpholine-1,1-dione", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-(aminomethyl)pyridine in a suitable solvent (e.g. ethanol).", "Step 2: Add thiomorpholine-1,1-dione to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the HCl generated during the reaction.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1249403-56-2

Product Name

4-[6-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione

Molecular Formula

C10H15N3O2S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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